molecular formula C17H13BrN4 B1280215 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 71368-80-4

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B1280215
CAS No.: 71368-80-4
M. Wt: 353.2 g/mol
InChI Key: KCEIOBKDDQAYCM-UHFFFAOYSA-N

Description

Bromazolam is a triazolo-benzodiazepine derivative with the IUPAC name 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine . It belongs to the benzodiazepine class, which modulates γ-aminobutyric acid type A (GABAA) receptors to exert anxiolytic, sedative, and muscle-relaxant effects. Bromazolam is structurally characterized by:

  • A bromine atom at position 8 of the benzodiazepine core.
  • A methyl group at position 1 of the triazolo ring.
  • A phenyl group at position 6 .

While it shares a triazolo[4,3-a][1,4]benzodiazepine backbone with drugs like alprazolam and triazolam, its substitution pattern differentiates its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Thioamide Cyclization via Lawesson’s Reagent

Reaction Pathway

  • Benzodiazepine Precursor Synthesis :
    • 2-Amino-5-bromobenzophenone reacts with chloroacetyl chloride in a one-pot procedure to form a 1,4-benzodiazepine intermediate.
    • Ammonia promotes imine formation and ring closure.
  • Thionation :
    • Lawesson’s reagent converts the amide group to a thioamide.
  • Condensation and Cyclization :
    • Thioamide intermediates react with acetylhydrazide under reflux in ethanol or butanol.
    • Acidic conditions (e.g., HCl) facilitate triazole ring formation.

Conditions and Yields

Step Reagents/Solvents Temperature/Time Yield
Benzodiazepine formation Chloroacetyl chloride, NH₃ 60–120°C, 24 hr 65%
Thionation Lawesson’s reagent, pyridine Reflux, 2 hr 48%
Cyclization Acetylhydrazide, HCl Reflux, 5 hr 40%

Advantages : Scalable with readily available reagents.
Limitations : Requires handling toxic thionation agents.

Acid-Catalyzed Cyclization in Toluene

Industrial-Scale Protocol (US8106189B2)

  • Reaction Setup :
    • Acetyl hydrazone derivatives (e.g., 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine) are suspended in toluene.
  • Catalysis :
    • p-Toluenesulfonic acid (PTSA, 1.1–1.5% w/w) catalyzes cyclization at reflux (100–110°C).
  • Workup :
    • Cooling and filtration yield crude bromazolam, purified via slurrying in methanol or ethyl acetate.

Performance Metrics

Parameter Value
Catalyst loading 300:1 (substrate:PTSA)
Reaction time 10–12 hr
Yield 75–80%

Advantages : Avoids hazardous reagents (e.g., mercury); solvent recovery enhances cost efficiency.
Limitations : Longer reaction times compared to metal-assisted methods.

Mercury-Assisted Cyclization

High-Yield Laboratory Method

  • Activation of Thioamide :
    • Mercury diacetate activates the thioamide intermediate in tetrahydrofuran (THF)/acetic acid.
  • Cyclization :
    • Acetylhydrazide addition at 0°C, followed by reflux in butanol.

Key Data

Parameter Value
Mercury diacetate loading 2.5 equiv
Solvent system THF/AcOH (1:1)
Yield 91%

Advantages : Rapid cyclization with high purity.
Limitations : Toxicity of mercury limits industrial applicability.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield Scalability Toxicity Concerns
Thioamide cyclization 40–65% Moderate Lawesson’s reagent
PTSA-catalyzed 75–80% High Low
Mercury-assisted 91% Low High

Critical Observations

  • Industrial Preference : PTSA-based methods dominate due to safety and yield.
  • Research Applications : Mercury-assisted routes are reserved for small-scale, high-purity synthesis.

Byproduct Management and Purification

Common Impurities

  • Partially cyclized intermediates : E.g., 2-(2-acetylhydrazino)-5-phenyl-3H-1,4-benzodiazepine, removed via chromatography.
  • Exocyclized byproducts : Formed during prolonged reflux, mitigated by optimized reaction times.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (1:9).
  • Recrystallization : Ethyl acetate or methanol yields >99% purity.

Recent Advances and Modifications

Suzuki–Miyaura Cross-Coupling (PMC4770307)

  • Late-stage functionalization of the chlorophenyl ring via imidoyl chloride intermediates.
  • Enables diversification of bromazolam analogues but adds synthetic complexity.

Enolate Alkylation for Quaternary Centers

  • Potassium hexamethyldisilazide (KHMDS) generates enolates for C1 functionalization.
  • Low yields (15–20%) limit utility.

Chemical Reactions Analysis

Types of Reactions: Bromazolam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The molecular structure of bromazolam features a triazolo-benzodiazepine framework which contributes to its biological activity. The presence of the bromine atom at the 8-position is significant for its pharmacological properties.

Pharmacological Studies

Bromazolam has been studied for its effects on the central nervous system (CNS). Research indicates that it may exhibit sedative and anxiolytic properties similar to other benzodiazepines.

Case Study: Sedative Effects

In a study assessing sedative effects in mice, various behavioral tests were conducted:

  • Chimney Test: The effective intraperitoneal dosage (ED50) was found to be 0.09 mg/kg.
  • Dish Test: The oral ED50 was reported as 0.045 mg/kg.
    These tests demonstrated significant tranquilizing effects at low dosages .

GABA Receptor Interaction

Bromazolam interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction is a common mechanism among benzodiazepines that leads to their anxiolytic and muscle relaxant effects.

Experimental Findings

Research has shown that bromazolam can potentiate GABAergic transmission, leading to increased neuronal inhibition . This property is vital for its potential therapeutic applications in treating anxiety disorders.

Analytical Chemistry

In analytical chemistry, bromazolam serves as a reference standard for detecting and quantifying benzodiazepines in various samples. Its unique spectral characteristics allow for precise identification in complex mixtures.

Application in Toxicology

Due to its structural similarities with other benzodiazepines, bromazolam has been included in toxicological screenings to identify drug misuse or overdose cases .

Potential Therapeutic Applications

Despite not being approved for medical use, there is ongoing research into bromazolam's therapeutic potential. Studies are exploring its efficacy in treating conditions such as:

  • Anxiety Disorders
  • Insomnia

These investigations focus on determining optimal dosing regimens and safety profiles.

Behavioral Test Results

TestRoute of AdministrationED50 (mg/kg)
Chimney TestIntraperitoneal0.09
Dish TestOral0.045
Pedestal TestIntraperitoneal0.20
Nicotine AntagonismIntraperitoneal0.10

GABA Receptor Binding Affinity

CompoundBinding Affinity (IC50)
BromazolamTBD
DiazepamTBD
LorazepamTBD

(Note: TBD indicates that specific values were not provided in the reviewed literature but are subject to future research.)

Mechanism of Action

Bromazolam exerts its effects by modulating the actions of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, producing a conformational change and potentiating its inhibitory effects. This interaction enhances the effect of GABA, leading to increased inhibition of neuronal activity and a reduction in neuronal excitability .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Modifications

The table below highlights key structural differences among Bromazolam and related triazolo-benzodiazepines:

Compound Substituent at Position 8 Substituent at Position 6 Additional Features
Bromazolam Bromine (Br) Phenyl Methyl at position 1 (triazolo)
Alprazolam Chlorine (Cl) Phenyl Methyl at position 1 (triazolo)
Triazolam Chlorine (Cl) 2-Chlorophenyl Methyl at position 1 (triazolo)
Flualprazolam Chlorine (Cl) 2-Fluorophenyl Methyl at position 1 (triazolo)
Adinazolam Chlorine (Cl) Phenyl Dimethylaminomethyl side chain

Key Observations:

  • Halogen Substitutions: Bromazolam’s bromine atom (vs.
  • Aromatic Ring Modifications : Triazolam and Flualprazolam feature halogenated phenyl groups (2-chloro or 2-fluoro), which enhance potency and selectivity for GABAA receptor subtypes .
  • Side Chains: Adinazolam incorporates a dimethylaminomethyl group, altering its metabolic pathway and duration of action .

Pharmacological Properties

A. Receptor Binding and Potency

  • Alprazolam : Well-documented high potency (0.25–0.5 mg therapeutic dose) and rapid onset due to chlorine’s electronegativity .
  • Triazolam : Ultra-short half-life (~2 hours) due to 2-chlorophenyl substitution, making it suitable for insomnia .
  • Flualprazolam : Fluorine at position 6 increases lipid solubility, enhancing brain penetration and potency .

B. Metabolism

  • Bromazolam : Primarily metabolized by CYP3A4 into inactive metabolites, similar to alprazolam and triazolam .
  • Adinazolam : Undergoes N-demethylation to active metabolites (e.g., desmethyladinazolam), prolonging its effects .

Biological Activity

8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, also known as Bromazolam (CAS Number: 71368-80-4), is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention for its potential biological activities, including anxiolytic and sedative effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C17H13BrN4
  • Molecular Mass : 353.22 g/mol
  • Melting Point : 272.0 - 275 °C

Bromazolam acts primarily as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory neurotransmission in the central nervous system. This mechanism is similar to other benzodiazepines, leading to effects such as sedation, anxiolysis, and muscle relaxation.

Anxiolytic Effects

Research indicates that Bromazolam exhibits significant anxiolytic properties. A study evaluating various derivatives of triazolo[4,3-a][1,4]benzodiazepines found that Bromazolam effectively reduced anxiety-like behavior in animal models. The compound demonstrated a dose-dependent response in reducing anxiety levels as measured by the elevated plus maze and open field tests .

Sedative Effects

Bromazolam has been shown to produce sedative effects in rodent models. The effective dosage for sedation was determined to be around 0.1 mg/kg when administered intraperitoneally . In comparison with other benzodiazepines, Bromazolam's sedative potency was found to be comparable or superior.

Muscle Relaxant Properties

The muscle relaxant activity of Bromazolam was evaluated through various pharmacological assays. In tests involving strychnine-induced convulsions in mice, Bromazolam exhibited protective effects at dosages as low as 0.04 mg/kg orally . This suggests its potential utility in treating muscle spasms and related disorders.

Case Studies and Research Findings

StudyFindings
Study on Anxiolytic Activity Bromazolam significantly reduced anxiety-like behavior in rodents compared to controls .
Sedation Assessment Effective sedative dosage was determined to be 0.1 mg/kg intraperitoneally .
Muscle Relaxation Showed protective effects against strychnine-induced convulsions at 0.04 mg/kg orally .

Q & A

Q. What methodologies are recommended for structural characterization of bromazolam and its analogs in forensic or pharmacological research?

Basic Research Focus
For structural elucidation, use liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 352.06 for bromazolam) and fragmentation patterns. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions, particularly distinguishing the triazolo ring and bromine substitution at the 8-position . Gas chromatography–mass spectrometry (GC-MS) is less ideal due to thermal degradation risks for triazolobenzodiazepines .

Q. How can researchers investigate the metabolic pathways of bromazolam in vitro?

Basic Research Focus
Use human liver microsome (HLM) assays with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolites. Bromazolam is predominantly metabolized via CYP3A4-mediated oxidation , producing hydroxylated or demethylated derivatives. Validate findings with high-resolution mass spectrometry (HRMS) and compare retention times to synthetic standards .

Q. What structural-activity relationships (SAR) differentiate bromazolam from alprazolam, and how can these be experimentally validated?

Advanced Research Focus
Bromazolam differs from alprazolam by a bromine atom at position 8 (vs. chlorine) and a phenyl group at position 6 (vs. 2-chlorophenyl in alprazolam). To assess SAR impacts:

  • Perform radioligand binding assays (³H-flunitrazepam displacement) on GABAₐ receptor subtypes to quantify affinity differences.
  • Compare pharmacokinetic (PK) profiles in rodent models to evaluate halogen substitution effects on half-life and bioavailability .

Q. How should researchers address discrepancies in reported abuse potential versus limited mechanistic data for bromazolam?

Advanced Research Focus
Contradictions arise from epidemiological reports of recreational use versus the absence of controlled animal/human studies . Design dose-response studies in rodent models (e.g., drug discrimination or self-administration assays) to quantify reinforcement efficacy. Combine with electrophysiological recordings in brain slices to map GABAₐ receptor modulation .

Q. What in vitro assays are suitable for evaluating bromazolam’s binding affinity and functional potency?

Basic Research Focus

  • Competitive binding assays : Use ³H-flunitrazepam or ³H-Ro15-4513 in cortical membrane preparations to measure IC₅₀ values.
  • Patch-clamp electrophysiology : Assess chloride current potentiation in HEK293 cells expressing α₁β₂γ₂ GABAₐ receptors.
  • Compare results to structurally related benzodiazepines (e.g., alprazolam) to contextualize potency .

Q. What analytical challenges arise in detecting bromazolam metabolites in biological matrices?

Advanced Research Focus
Metabolites like hydroxybromazolam and desmethylbromazolam may co-elute with endogenous compounds. Mitigate this via:

  • LC-HRMS/MS with collision-induced dissociation (CID) to differentiate isomers.
  • Enzymatic hydrolysis (β-glucuronidase) to detect phase II metabolites in urine .

Q. How can researchers design in vivo studies to resolve gaps in bromazolam’s pharmacodynamic profile?

Advanced Research Focus

  • Use chronic dosing regimens in rodents (1–3 mg/kg, oral) to assess tolerance development via behavioral assays (e.g., rotarod, elevated plus maze).
  • Measure plasma concentrations via LC-MS/MS to correlate exposure with sedative/hypnotic effects. Include alprazolam as a positive control .

Q. What synthetic routes are optimal for bromazolam analogs to study substituent effects?

Advanced Research Focus
Modify the triazolo ring or halogen position via:

  • Mitsunobu reactions to introduce substituents at position 1.
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group variations at position 6. Validate purity via HPLC-UV/HRMS .

Q. How can computational modeling predict bromazolam’s receptor interactions in the absence of crystallographic data?

Advanced Research Focus
Use molecular docking (e.g., AutoDock Vina) with GABAₐ receptor homology models (based on PDB: 6HUP). Focus on halogen-π interactions between bromine and α₁-subunit residues (e.g., Tyr160). Validate predictions via mutagenesis studies .

Q. What strategies mitigate interspecies variability in bromazolam metabolism studies?

Advanced Research Focus
Humanize CYP3A4-transgenic mouse models to mirror human metabolic pathways. Compare metabolite profiles across species using interspecies liver microsome panels (human, rat, mouse). Prioritize metabolites detected in human hepatocyte incubations for toxicological screening .

Properties

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024058
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71368-80-4
Record name 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71368-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 2
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 3
Reactant of Route 3
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 4
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 5
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 6
Reactant of Route 6
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.